![molecular formula C12H4Cl2F12 B3042746 1,4-Bis(2-chloro-1,1,1,3,3,3-hexafluoropropyl)benzene CAS No. 667938-77-4](/img/structure/B3042746.png)
1,4-Bis(2-chloro-1,1,1,3,3,3-hexafluoropropyl)benzene
Overview
Description
1,4-Bis(2-chloro-1,1,1,3,3,3-hexafluoropropyl)benzene, also known as BCHF, is a synthetic chemical compound used in various scientific research applications. It is an organofluorine compound composed of two chlorine atoms and six fluorine atoms attached to a benzene ring. BCHF is a colorless liquid at room temperature and has a boiling point of 82 °C. It is soluble in both water and organic solvents, making it an ideal compound for laboratory experiments.
Scientific Research Applications
1. Lithiation and Silylation Reactions
1,4-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)benzene is involved in lithiation and silylation reactions. It forms tri- and tetralithio derivatives that react readily with certain silicon-containing compounds, indicating its utility in organometallic chemistry (Fitch, Cassidy, & Ahmed, 1996).
2. Cationic Polymerization
This compound is also a novel generation of inifers, which are initiator/transfer agents for cationic polymerizations. Its activation requires an excess of BCl3, which is related to its complex formation with BCl3 (Dittmer, Pask, & Nuyken, 1992).
3. Optical Properties and Phase Behaviour
Selectively fluorinated rigid rods based on 1,4-bis(2-chloro-1,1,1,3,3,3-hexafluoropropyl)benzene have been investigated for their optical properties and phase behavior. This includes study on UV-Vis absorption, fluorescence spectra, and X-ray crystal structures (Fasina et al., 2004).
4. Synthesis of Organotransition Metal Compounds
The synthesis of bis(silacyclopentadienyl) aromatic systems using 1,4-bis(alkyldichlorosilyl)benzene, a precursor, has been explored. This research is significant in the field of organotransition metal chemistry (Kong & Ahn, 1997).
5. Chloromethylation Reactions
The compound's derivatives have been studied in chloromethylation reactions of benzene and alkylbenzenes, providing insights into the mechanisms and preparative aspects of chloromethylation (Olah, Beal, & Olah, 1976).
6. Interaction with Lewis Acids
The interaction of 1,2-bis(chloromercurio)tetrafluorobenzene, a related compound, with benzene and other Lewis acids has been studied to understand supramolecular frameworks based on various intermolecular interactions (Gardinier & Gabbaï, 2000).
7. Redox Properties in Chemistry
Research on sterically hindered derivatives of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene shows their potential in studying redox properties in chemistry (Sasaki, Tanabe, & Yoshifuji, 1999).
8. Synthesis of High-Performance Polymers
The compound is used in synthesizing highly fluorinated monomers for producing soluble, hydrophobic, low dielectric polyethers with moderate thermal stability (Fitch et al., 2003).
properties
IUPAC Name |
1,4-bis(2-chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2F12/c13-7(9(15,16)17,10(18,19)20)5-1-2-6(4-3-5)8(14,11(21,22)23)12(24,25)26/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHPFOONVSUEOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)Cl)C(C(F)(F)F)(C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2F12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601167699 | |
Record name | 1,4-Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2-chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene | |
CAS RN |
667938-77-4 | |
Record name | 1,4-Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667938-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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